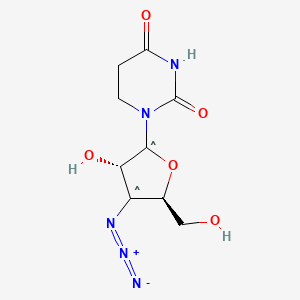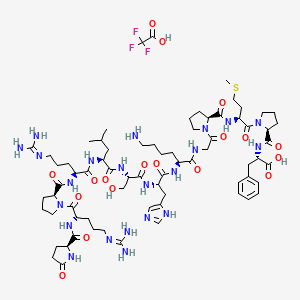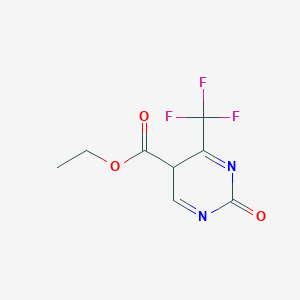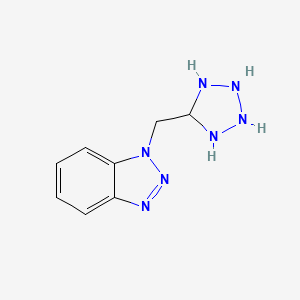![molecular formula C21H12N7O3Re-3 B12352254 (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium is a complex organometallic compound It features a rhenium center coordinated to three carbonyl groups, a 1,10-phenanthroline ligand, and a 4-(2H-tetrazol-5-yl)pyridinato ligand
Vorbereitungsmethoden
The synthesis of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium typically involves the reaction of rhenium tricarbonyl precursors with the appropriate ligands under controlled conditions. The synthetic route may include:
Ligand Exchange Reaction: A rhenium tricarbonyl precursor, such as rhenium pentacarbonyl chloride, reacts with 1,10-phenanthroline in the presence of a base to form the intermediate complex.
Substitution Reaction: The intermediate complex is then reacted with 4-(2H-tetrazol-5-yl)pyridine to replace one of the carbonyl ligands, forming the final product.
Analyse Chemischer Reaktionen
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium undergoes various chemical reactions, including:
Oxidation: The rhenium center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced under specific conditions, affecting the electronic properties of the rhenium center.
Substitution: Ligands coordinated to the rhenium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Photochemistry: Due to its unique electronic properties, the compound is studied for its potential use in photochemical applications, such as light-emitting devices and solar cells.
Medicinal Chemistry: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Material Science: The compound’s structural properties are explored for the development of new materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium involves its interaction with molecular targets through coordination chemistry. The rhenium center can form bonds with various substrates, facilitating catalytic reactions. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium include other rhenium tricarbonyl complexes with different ligands. These compounds share similar structural features but differ in their electronic and chemical properties due to variations in the ligands. Examples include:
- This compound
- This compound
The uniqueness of this compound lies in its specific ligand combination, which imparts distinct electronic and structural properties, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C21H12N7O3Re-3 |
|---|---|
Molekulargewicht |
596.6 g/mol |
IUPAC-Name |
carbon monoxide;1,10-phenanthroline-1,10-diide;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine |
InChI |
InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q-2;-1;;;; |
InChI-Schlüssel |
WMMVEEXAVRLFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-[4-(Methanesulfonamido)phenyl]-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxymethyl]benzoic acid](/img/structure/B12352173.png)
![Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-](/img/structure/B12352181.png)






![2-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12352232.png)


![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)


